7-Methoxy-1-tetralone Oxime
Overview
Description
7-Methoxy-1-tetralone Oxime is a chemical compound with the molecular formula C11H13NO2 . It is an essential intermediate for the opioid analgesic drug (-)-dezocine . It has been used in the synthesis of 2,7-dimethoxy-1-tetralone, substituted derivatives of 3a,4,5,6-tetrahydrosuccinimido [3,4- b ]acenaphthen-10-one and 13 H -benzo [6-7]indolo [3,2- c ]quinolines .
Synthesis Analysis
The synthesis of this compound involves a multi-step continuous-flow strategy . The process starts from anisole and is carried out in telescoped coiled flow reactors . .Molecular Structure Analysis
The molecular structure of this compound can be represented by the IUPAC Standard InChI: InChI=1S/C11H12O2/c1-13-9-6-5-8-3-2-4-11 (12)10 (8)7-9/h5-7H,2-4H2,1H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include Friedel–Crafts acylation, reduction, and treatment with MeSO3H .Physical and Chemical Properties Analysis
This compound is a light brown crystalline substance . It has a molecular weight of 176.2118 . It is soluble in Acetone, Chloroform, Dichloromethane, and DMSO .Scientific Research Applications
Synthesis and Chemical Properties :
- Nielson (1981) studied the cyclopalladation of 1-tetralone (3,4-dihydronaphthalen-1-one) oximes, including 7-Methoxy-1-tetralone Oxime. This study revealed insights into the reaction mechanisms and properties of such compounds, suggesting their potential use in the synthesis of complex organic structures (Nielson, 1981).
Applications in Medical Research :
- Wen et al. (2020) explored the effects of 7-Methoxy-1-tetralone on hepatocellular carcinoma cells. The study found that this compound significantly suppresses cell proliferation and migration, and induces apoptosis in these cells. This suggests potential applications of 7-Methoxy-1-tetralone in cancer treatment (Wen et al., 2020).
Analytical Chemistry :
- Jian-yun (2011) established a high-performance liquid chromatography method for the determination of 7-Methoxy-1-tetralone. This technique could be essential for quality control and analytical studies in pharmaceuticals (Jian-yun, 2011).
Synthesis of Bioactive Compounds :
- Zhuang and Hartmann (1998) synthesized oximes of 2‐aryl‐6‐methoxy‐3,4‐dihydronaphthalene (related to this compound) as nonsteroidal inhibitors of 17α‐hydroxylase‐C17,20‐lyase, highlighting its relevance in the development of new pharmaceuticals (Zhuang & Hartmann, 1998).
Derivative Synthesis for Biological Relevance :
- Ghatak et al. (2003) synthesized hydroxy and methoxy containing tetralones, including derivatives of 7-Methoxy-1-tetralone. These compounds serve as versatile intermediates for constructing biologically significant molecules (Ghatak et al., 2003).
Potential in Organic Synthesis :
- Poon and Banerjee (2008, 2009) conducted studies on the use of methoxy tetralones, including 7-Methoxy-1-tetralone, in the synthesis of various natural products, suggesting their utility in organic synthesis and natural product research (Poon & Banerjee, 2008), (Poon & Banerjee, 2009).
Safety and Hazards
Future Directions
Continuous flow technology has been widely adopted in manufacturing active pharmaceutical ingredients (APIs), including 7-Methoxy-1-tetralone Oxime . This technology presents significant advantages such as dramatically reduced reaction time, highly improved reaction efficiency, and good controls over reaction optimizing conditions . Therefore, the future direction in the synthesis of this compound could involve further optimization and application of continuous flow technology.
Properties
IUPAC Name |
N-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-6-5-8-3-2-4-11(12-13)10(8)7-9/h5-7,13H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTUAOKEKZVEPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=NO)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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